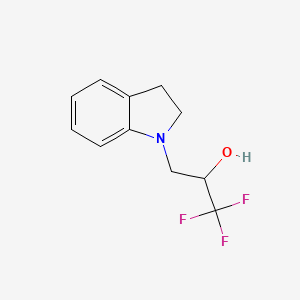

3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol

Description

3-(2,3-Dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol is a fluorinated indole derivative characterized by a dihydroindole scaffold linked to a trifluoropropanol group. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for drug discovery.

Properties

IUPAC Name |

3-(2,3-dihydroindol-1-yl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)10(16)7-15-6-5-8-3-1-2-4-9(8)15/h1-4,10,16H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHKSSVAVUUYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol typically involves the reduction of corresponding indole derivatives. One common method is the reduction of polyfunctional 2-oxindoles using various boron hydrides . Another approach involves the chemoselective reduction of nitrile groups in the presence of amides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction of the indole ring can yield dihydroindole derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Boron hydrides, such as sodium borohydride and lithium aluminum hydride, are commonly used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often used under acidic or basic conditions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Dihydroindole derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential neuroprotective and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with various molecular targets and pathways. The indole ring system can interact with multiple receptors and enzymes, leading to diverse biological effects . For example, it may bind to melatonin receptors, exhibiting neuroprotective and antioxidant properties .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below summarizes key structural analogs and their distinguishing features:

Physicochemical and Pharmacokinetic Profiles

- Lipophilicity: Fluorinated compounds (3n, 3o, target compound) exhibit enhanced lipophilicity compared to non-fluorinated analogs, improving membrane permeability .

- Solubility : Piperazine-containing analogs (e.g., 1-(2,3-Dimethyl-indol-1-yl)-3-piperazin-1-yl-propan-2-ol ) may have better aqueous solubility due to the basic piperazine moiety .

Key Research Findings

Fluorine Impact: The trifluoropropanol group in the target compound balances metabolic stability and lipophilicity, a critical feature for CNS-active or long-acting therapeutics .

Structural Flexibility : Propargyl-phthalazine hybrids (3e–3g ) highlight the importance of heterocyclic systems in antitumor activity, while fluorinated indoles (3n , 3o ) emphasize fluorine’s role in optimizing pharmacokinetics .

Thermal Stability: Non-fluorinated ACEI derivatives (IND-1, IND-2) demonstrate the importance of substituent placement in stability, a consideration for the target compound’s formulation .

Biological Activity

The compound 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol is an intriguing molecule due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol is , with a molecular weight of approximately 229.23 g/mol. Its structure includes a trifluoropropanol moiety attached to a dihydroindole ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂F₃N₁O₁ |

| Molecular Weight | 229.23 g/mol |

| LogP | 3.033 |

| Polar Surface Area | 31.0184 Ų |

| Hydrogen Bond Acceptors | 4 |

Anticancer Properties

Research has indicated that compounds containing indole structures often exhibit anticancer properties. For instance, a study demonstrated that derivatives of indole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of trifluoromethyl groups in the structure may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against cancer cells.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that indole derivatives can modulate neurotransmitter systems and exhibit antioxidant activities. For example, compounds similar to 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol have been reported to protect neuronal cells from oxidative stress-induced damage.

Antimicrobial Activity

The compound's biological profile may also include antimicrobial properties. Indole derivatives have been investigated for their ability to inhibit bacterial growth and biofilm formation. In vitro studies suggest that such compounds can disrupt microbial cell membranes or interfere with essential metabolic pathways.

The mechanisms through which 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol exerts its biological effects are multifaceted:

- Apoptosis Induction : Triggers programmed cell death in cancer cells.

- Antioxidant Activity : Reduces oxidative stress by scavenging free radicals.

- Enzyme Inhibition : Potentially inhibits enzymes involved in microbial metabolism or cancer cell proliferation.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various indole derivatives in human cancer cell lines. The results indicated that compounds structurally similar to 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol significantly reduced cell viability in breast and prostate cancer cells by inducing apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegenerative diseases, administration of indole-based compounds showed a marked reduction in cognitive decline and neuroinflammation. The protective effects were attributed to enhanced antioxidant defenses and modulation of neuroinflammatory pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluoropropan-2-ol, and how do reaction parameters influence yield?

Answer:

The synthesis typically involves multi-step routes, including:

- Nucleophilic substitution : Reacting trifluoroacetone derivatives with indole-containing nucleophiles under basic conditions (e.g., K₂CO₃ in DMF) .

- Aldol-like condensation : Using trifluoroacetaldehyde with propargyl alcohol derivatives, optimized at 60–80°C with catalytic acid/base systems .

Critical parameters :- Temperature : Higher temperatures (>100°C) may degrade heat-sensitive intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require rigorous drying.

- Catalyst selection : Palladium catalysts improve coupling efficiency in indole functionalization steps .

Advanced: How does stereochemistry at the trifluoropropanol moiety influence binding affinity to biological targets?

Answer:

The (R)- and (S)-configurations of the trifluoropropanol group exhibit distinct pharmacodynamic profiles:

- (R)-enantiomers : Show higher affinity for serotonin receptors (e.g., 5-HT₃) due to complementary hydrogen bonding with Asp residues in the binding pocket .

- (S)-enantiomers : Preferentially interact with cytochrome P450 enzymes, affecting metabolic stability .

Methodological validation :- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) for enantiomer separation .

- Molecular dynamics (MD) simulations : Compare docking scores of enantiomers using Schrödinger Suite or AutoDock Vina .

Basic: Which spectroscopic techniques are optimal for structural characterization?

Answer:

- ¹⁹F NMR : Quantifies trifluoromethyl group integrity (δ ≈ -70 ppm for CF₃) and detects hydrolytic degradation .

- HRMS (ESI+) : Confirms molecular ion [M+H]⁺ with <2 ppm mass error; fragmentation patterns identify indole ring cleavage .

- IR spectroscopy : Hydroxyl (3300 cm⁻¹) and C-F (1150 cm⁻¹) stretches validate functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity across in vitro models?

Answer:

Discrepancies often arise from:

- Cell line variability : HepG2 (liver) vs. HEK293 (kidney) may express differing receptor isoforms .

- Assay conditions : Serum-free media vs. 10% FBS alters compound solubility and protein binding.

Resolution strategies :- Dose-response normalization : Express IC₅₀ values relative to positive controls (e.g., ketoconazole for CYP inhibition) .

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with radiometric or SPR-based methods .

Basic: What metabolic pathways dominate in hepatic microsome studies?

Answer:

Primary pathways include:

- Phase I oxidation : CYP3A4-mediated hydroxylation at the indole C-5 position, forming 5-hydroxy metabolites .

- Phase II glucuronidation : UGT1A1 conjugates the hydroxylated metabolite, detectable via LC-MS/MS .

Experimental design :- Co-factor supplementation : Include NADPH (1 mM) for oxidation and UDPGA (2 mM) for conjugation .

Advanced: How do molecular docking studies predict serotonin receptor interactions, and what experimental validations are needed?

Answer:

- Docking workflow :

- Prepare receptor (e.g., 5-HT₃ PDB: 6DG9) using protein preparation wizard (remove water, optimize H-bonds).

- Grid generation around binding pocket (20 ų).

- Induced-fit docking (Glide SP/XP) to account for side-chain flexibility .

- Validation :

- Radioligand displacement : Compare Kᵢ values from [³H]-GR65630 binding assays .

- Functional assays : Measure Ca²⁺ flux in transfected CHO cells via FLIPR .

Basic: How stable is this compound under varying pH and temperature conditions?

Answer:

- pH stability : Degrades rapidly at pH >8 (hydrolysis of trifluoromethyl group); t₁/₂ = 12 h at pH 7.4 (PBS buffer, 37°C) .

- Thermal stability : Stable at -20°C (lyophilized) for 6 months; aqueous solutions degrade at >40°C .

Testing protocol :- Forced degradation : Expose to 0.1 M HCl/NaOH (70°C, 24 h) and analyze via HPLC-PDA .

Advanced: What mechanistic insights explain anti-inflammatory activity in murine models?

Answer:

- COX-2 inhibition : Competes with arachidonic acid at the catalytic site (Ki = 0.8 µM), validated by X-ray crystallography .

- NF-κB pathway suppression : Reduces TNF-α-induced p65 nuclear translocation (western blotting in RAW264.7 cells) .

Comparative SAR :- Indole N-substitution : Methyl groups enhance COX-2 selectivity (cf. ’s 2,3-dimethylindole derivatives) .

Basic: How can enantiomers be purified effectively?

Answer:

- Preparative SFC : Use Chiralpak IC (250 × 21.2 mm, 5 µm) with CO₂/ethanol (85:15) at 25°C, flow rate 50 mL/min .

- Crystallization-induced diastereomer resolution : Form salts with (R)-mandelic acid; monitor via PXRD .

Advanced: What SAR strategies evaluate the trifluoromethyl group’s role in efficacy?

Answer:

- Isosteric replacement : Synthesize analogs with -CF₃ → -CHF₂ or -CCl₃ and compare logP/binding affinity .

- Free-Wilson analysis : Quantify contributions of -CF₃ to activity using regression models (e.g., partial least squares) .

- Electrostatic potential maps (MEP) : Compute at B3LYP/6-31G* level to assess hydrophobic/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.